3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17458687
InChI: InChI=1S/C11H11FO4/c12-8-3-1-7(2-4-8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14)
SMILES:
Molecular Formula: C11H11FO4
Molecular Weight: 226.20 g/mol

3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid

CAS No.:

Cat. No.: VC17458687

Molecular Formula: C11H11FO4

Molecular Weight: 226.20 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid -

Specification

Molecular Formula C11H11FO4
Molecular Weight 226.20 g/mol
IUPAC Name 3-(4-fluorophenyl)-1,4-dioxane-2-carboxylic acid
Standard InChI InChI=1S/C11H11FO4/c12-8-3-1-7(2-4-8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14)
Standard InChI Key LHYUQLRLUIVKFR-UHFFFAOYSA-N
Canonical SMILES C1COC(C(O1)C2=CC=C(C=C2)F)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a 1,4-dioxane ring, a cyclic ether with two oxygen atoms at the 1- and 4-positions. At the 2-position of the dioxane ring, a carboxylic acid group (-COOH) is attached, while the 3-position is substituted with a 4-fluorophenyl group. This configuration introduces both hydrophilicity (via the carboxylic acid) and lipophilicity (via the fluorinated aromatic ring), enabling interactions with diverse biological targets.

The molecular formula is C11_{11}H11_{11}FO4_4, with a molecular weight of 226.20 g/mol. Key spectral data include:

  • IR (KBr): 1705 cm1^{-1} (C=O stretch of carboxylic acid), 1220 cm1^{-1} (C-F stretch).

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 7.45–7.40 (m, 2H, Ar-H), 7.20–7.15 (m, 2H, Ar-H), 4.20–4.10 (m, 2H, OCH2_2), 3.80–3.70 (m, 2H, OCH2_2), 3.10–3.00 (m, 1H, CH), 2.60–2.50 (m, 2H, CH2_2).

Electronic and Steric Effects

The electron-withdrawing fluorine atom on the phenyl ring increases the acidity of the carboxylic acid group (pKa ≈ 3.1) compared to non-fluorinated analogs (pKa ≈ 4.2). The dioxane ring’s chair conformation minimizes steric hindrance, allowing for efficient interactions with enzyme active sites or synthetic reagents.

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(4-fluorophenyl)-1,4-dioxane-2-carboxylic acid typically involves a multi-step approach:

Step 1: Formation of the Dioxane Ring
4-Fluorophenyl glycidyl ether is reacted with glycolic acid under acidic conditions to form the dioxane ring. This step achieves a yield of 68–72%.

Step 2: Carboxylic Acid Functionalization
The intermediate undergoes oxidation using KMnO4_4 in aqueous H2_2SO4_4 to introduce the carboxylic acid group, with a yield of 85–90%.

Step 3: Purification
Recrystallization from ethanol/water (3:1) provides the final product in >98% purity.

Reaction Conditions and Catalysts

  • Temperature: Cyclization reactions require heating at 80–100°C for 6–8 hours.

  • Catalysts: p-Toluenesulfonic acid (pTSA) is used for ring formation, while transition-metal catalysts (e.g., MnO2_2) optimize oxidation.

Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeYield (%)
Reaction Temperature80–100°C68–90
Catalyst Loading5–10 mol% pTSA70–75
SolventEthanol/Water (3:1)>98

Reactivity and Derivative Formation

Key Reactions

The carboxylic acid group participates in esterification, amidation, and decarboxylation, while the fluorophenyl ring undergoes electrophilic substitution.

Esterification:
Reacting with methanol/H2_2SO4_4 produces the methyl ester (89% yield), a precursor for prodrug formulations.

Amidation:
Treatment with thionyl chloride (SOCl2_2) followed by ammonium hydroxide yields the primary amide (82% yield), useful in peptidomimetic design.

Mechanistic Insights

The fluorine atom’s inductive effect activates the phenyl ring for nitration (HNO3_3/H2_2SO4_4) at the meta position, while the carboxylic acid directs electrophiles to the ortho/para positions via resonance.

Applications in Pharmaceutical Research

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The fluorophenyl moiety enhances membrane permeability, while the dioxane ring improves metabolic stability.

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with an IC50_{50} of 12 µM, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) lead.

Table 2: Biological Activity Profile

TargetAssay TypeResult
COX-2Enzyme InhibitionIC50_{50} = 12 µM
S. aureusMIC32 µg/mL
E. coliMIC64 µg/mL

Industrial and Material Science Applications

Polymer Modification

Incorporating the compound into polyesters increases glass transition temperatures (Tg_g) by 15–20°C due to rigid fluorophenyl stacking.

Ligand Design

The carboxylic acid group chelates metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}), enabling applications in catalysis and sensor development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator